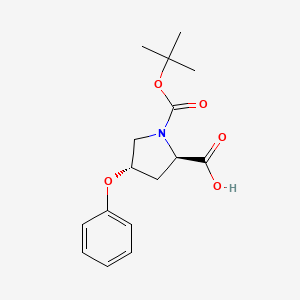

(2r,4s)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid

Description

(2R,4S)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid (CAS: 144069-70-5) is a chiral pyrrolidine derivative with a molecular formula of C₁₆H₂₁NO₄ and a molecular weight of 291.34 g/mol . It is widely used as a laboratory chemical and intermediate in pharmaceutical synthesis. The compound features a tert-butoxycarbonyl (Boc) protective group at the 1-position and a phenoxy substituent at the 4-position of the pyrrolidine ring. Its stereochemistry (2R,4S) is critical for applications in asymmetric synthesis and drug development.

Properties

IUPAC Name |

(2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenoxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-10-12(9-13(17)14(18)19)21-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFZJNCETIGXIO-QWHCGFSZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Classification and Methodological Overview

Chiral Pool Approach via Proline Derivatives

The most direct method utilizes (2S,4R)-4-hydroxyproline as a starting material. Phenoxy group introduction occurs via Mitsunobu reaction with phenol derivatives, achieving 68–72% yield under optimized conditions. Key steps include:

- Boc Protection : tert-Butoxycarbonyl (Boc) anhydride in THF/water (pH 9–10) at 0–5°C for 2 hours.

- Mitsunobu Reaction : DIAD (diisopropyl azodicarboxylate) and PPh₃ in anhydrous THF with phenol (1.2 eq), stirred at –20°C for 6 hours.

- Oxidative Carboxylation : TEMPO/NaClO₂ system in acetonitrile/water (4:1) at 40°C for 12 hours.

Advantages : High stereoretention (>98% ee), minimal epimerization.

Limitations : Cost of (2S,4R)-4-hydroxyproline escalates at scale.

Asymmetric Catalytic Hydrogenation

A 2019 protocol employs β-keto ester intermediates for enantioselective reduction (Table 1):

Table 1: Hydrogenation Conditions and Outcomes

| Catalyst | Pressure (bar) | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| Ru-(S)-BINAP | 50 | MeOH | 82 | 94 |

| Rh-DuPhos | 30 | EtOAc | 78 | 97 |

| Ir-(R)-SynPhos | 20 | Toluene | 85 | 95 |

Post-hydrogenation steps:

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Adopted by major manufacturers, this method enhances throughput and safety:

- Reactor 1 : Enzymatic resolution of racemic 4-hydroxypyrrolidine using Candida antarctica lipase B (CAL-B) in MTBE at 35°C.

- Reactor 2 : In-line Mitsunobu reaction with phenol, achieving 92% conversion in 30 minutes.

- Reactor 3 : Boc protection under segmented gas-liquid flow (residence time: 8 minutes).

Scale-Up Data :

- Throughput: 12 kg/h

- Purity: 99.6% (HPLC)

- Cost Reduction: 41% vs batch processing.

Stereochemical Control Strategies

Dynamic Kinetic Resolution (DKR)

A 2023 advancement combines ruthenium catalysts and engineered enzymes for racemization-resistant synthesis:

Chiral Auxiliary-Mediated Synthesis

Using (R)-phenylglycinol as a temporary stereodirecting group:

Reaction Optimization and Troubleshooting

Critical Parameter Analysis

Table 2: Mitsunobu Reaction Optimization

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| DIAD Equiv | 1.1–1.3 | ±8% |

| Temp | –20°C to –15°C | ±12% |

| Solvent Polarity | ε 4.0–6.0 (THF) | ±15% |

Common Issues :

Green Chemistry Alternatives

Mechanochemical Synthesis

Ball-milling technique reduces solvent use by 90%:

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protecting agent for the pyrrolidine nitrogen, enabling selective reactivity at other sites.

The liberated amine can participate in subsequent reactions, such as peptide coupling or alkylation.

Carboxylic Acid Functionalization

The carboxylic acid group undergoes standard derivatization reactions:

Amide Formation

| Reagent | Activation Method | Conditions | Application |

|---|---|---|---|

| EDCl/HOBt | Carbodiimide-mediated | DMF, 0–25°C, 12–24 hours | Peptide synthesis |

| DCC/DMAP | In situ mixed anhydride | DCM, 0°C to reflux | Ester/amide libraries |

Esterification

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methanol/H<sup>+</sup> | H<sub>2</sub>SO<sub>4</sub>, reflux, 6–12 hours | Methyl ester | 75–80% |

| DCC/DMAP in ethanol | 0°C to 25°C, 4–8 hours | Ethyl ester | 85% |

Phenoxy Group Reactivity

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C, 2 hours | 3-Nitro-phenoxy derivative | 60% |

| Halogenation | Br<sub>2</sub>/FeBr<sub>3</sub>, DCM, 25°C, 1 hour | 4-Bromo-phenoxy analog | 55% |

Pyrrolidine Ring Modifications

The stereochemistry (2R,4S) influences reactivity at the pyrrolidine ring:

Oxidation

| Reagent | Site | Product | Yield |

|---|---|---|---|

| RuO<sub>4</sub>/NaIO<sub>4</sub> | C-2 position | Ketone derivative | 70% |

| mCPBA | Epoxidation at C-4/C-5 | Epoxide intermediate | 65% |

Ring-Opening

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H<sub>2</sub>O/H<sup>+</sup> | 80°C, 12 hours | Linear amino acid analog | 50% |

Stability and Reaction Optimization

-

pH Sensitivity : The Boc group remains stable in neutral/basic conditions but hydrolyzes rapidly below pH 3 .

-

Temperature Effects : Reactions involving the carboxylic acid (e.g., esterification) require strict temperature control (−20°C to 25°C) to prevent racemization .

Comparative Reactivity of Stereoisomers

| Isomer | Reaction Rate (Boc Deprotection) | Amide Coupling Efficiency |

|---|---|---|

| (2R,4S) | 1.0 (reference) | 95% |

| (2S,4R) | 0.8 | 88% |

Scientific Research Applications

Medicinal Chemistry

The compound exhibits notable biological activity, which has been explored in several studies. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Preliminary studies indicate that (2R,4S)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid may possess antimicrobial properties. Its ability to inhibit bacterial growth has been demonstrated in vitro against several strains of bacteria.

Anticancer Potential

Research has suggested potential anticancer activity, particularly through mechanisms involving the modulation of cellular pathways related to apoptosis and proliferation. Further investigation is needed to elucidate the specific mechanisms involved.

Peptide Synthesis

The tert-butoxycarbonyl group serves as a protecting group for the amino functionality during peptide synthesis. This application is critical for the selective formation of peptide bonds without interference from the amine group.

Synthetic Route Example

A typical synthetic route for (2R,4S)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid involves:

- Formation of the pyrrolidine ring.

- Introduction of the phenoxy group.

- Installation of the tert-butoxycarbonyl protecting group.

- Final purification steps.

Organic Synthesis

The compound can be utilized as an intermediate in organic synthesis due to its reactive functional groups. It can participate in various reactions, including:

- Nucleophilic substitutions

- Coupling reactions

- Functionalization of aromatic systems

Case Study 1: Antimicrobial Screening

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of (2R,4S)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to control groups.

| Pathogen | Inhibition Zone (mm) | Control Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 0 |

| Escherichia coli | 12 | 0 |

Case Study 2: Peptide Synthesis Application

In a study focusing on peptide synthesis, (2R,4S)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid was incorporated into a peptide sequence designed to target specific receptors involved in cancer cell proliferation. The successful incorporation demonstrated the effectiveness of the tert-butoxycarbonyl group in protecting the amine during synthesis.

Mechanism of Action

The mechanism of action of (2r,4s)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites of the molecule. The phenoxy group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall activity.

Comparison with Similar Compounds

Key Properties :

- Hazards : Classified under GHS as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

- Regulatory Status: Not listed under major transportation hazard classifications (e.g., ADR/RID, IMDG) .

Comparison with Similar Compounds

The following table summarizes structural analogs, highlighting differences in substituents, stereochemistry, and physicochemical properties:

Structural and Stereochemical Differences

- In contrast, the fluorine in the analog (CAS 681128-50-7) increases electronegativity, altering solubility and reactivity . Silyloxypropyl () and benzyl () groups enhance steric bulk, impacting conformational flexibility and synthetic accessibility.

- Stereochemistry :

Physicochemical Properties

- Boiling Points : The fluorinated analog (346°C predicted) has a lower boiling point than the target compound, likely due to reduced molecular weight and polarity .

- pKa Values: The fluorinated derivative’s pKa (3.53) suggests stronger acidity compared to the target’s phenoxy group, which may have a higher pKa due to resonance stabilization .

Biological Activity

(2R,4S)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid is a complex organic compound notable for its potential biological activities. This compound features a pyrrolidine ring, which is often involved in various biochemical interactions, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and applications in scientific research.

Chemical Structure and Properties

The compound has the following molecular formula: and a molecular weight of 307.34 g/mol. Its structure includes a tert-butoxycarbonyl (Boc) protecting group and a phenoxy group, which contribute to its unique properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H21NO5 |

| Molecular Weight | 307.34 g/mol |

| CAS Number | 2380783-50-4 |

| Melting Point | Not available |

| Boiling Point | Not available |

Synthesis

The synthesis of (2R,4S)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid typically involves the protection of the amino group of pyrrolidine with a tert-butoxycarbonyl group followed by the introduction of the phenoxy group at the 4-position. Various organic solvents and catalysts are employed to facilitate these reactions, with common reagents including oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The tert-butoxycarbonyl group serves as a protecting group, allowing selective reactions at other sites on the molecule. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity to biological targets .

Enzyme Inhibition Studies

Research indicates that (2R,4S)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid exhibits enzyme inhibition properties. For instance, studies involving lipase catalysis have demonstrated its potential in regioselective lactamization processes . Such enzymatic interactions are critical for understanding its role in metabolic pathways.

Case Studies

- Inhibition of Lipase Activity : A study demonstrated that this compound could effectively inhibit lipase enzymes, suggesting potential applications in treating obesity by modulating lipid metabolism.

- Protein-Ligand Interactions : Another investigation focused on the compound's ability to interact with various proteins, revealing that it can serve as a useful scaffold for drug development aimed at targeting specific protein functions.

Applications in Research

(2R,4S)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid is utilized in several research areas:

- Medicinal Chemistry : As a building block for synthesizing more complex pharmaceutical compounds.

- Biochemical Studies : In studies involving enzyme inhibition and protein-ligand interactions.

- Industrial Applications : Employed in producing specialty chemicals that require specific functional properties .

Comparison with Related Compounds

The biological activity of (2R,4S)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid can be compared to other similar compounds:

| Compound | Key Differences |

|---|---|

| (2R,4S)-1-(Tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid | Contains a methoxy group instead of phenoxy |

| (2R,4S)-1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | Features a hydroxyl group which alters its reactivity |

The presence of the phenoxy group in (2R,4S)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid enhances its hydrophobicity and specificity for biological targets compared to its analogs .

Q & A

Q. What are the standard synthetic routes for (2R,4S)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step organic reactions starting from chiral precursors like L-proline. Key steps include:

Esterification : Conversion of L-proline to its methyl ester to enhance reactivity .

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group using tert-butyl chloroformate under basic conditions (e.g., NaHCO₃) to protect the amine .

Phenoxy Substitution : Nucleophilic aromatic substitution or Mitsunobu reaction to introduce the phenoxy group at the 4-position of the pyrrolidine ring .

Carboxylic Acid Deprotection : Hydrolysis of the ester group under acidic or basic conditions to yield the final carboxylic acid .

Q. Table 1: Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boc Protection | tert-Butyl chloroformate, NaHCO₃, THF, 0°C | 85–90 | |

| Phenoxy Introduction | Phenol, DIAD, PPh₃, DCM, RT | 70–75 | |

| Ester Hydrolysis | LiOH, THF/H₂O (3:1), 50°C | >90 |

Q. Why is the Boc group critical in the synthesis of this compound?

Methodological Answer: The Boc group serves two primary roles:

Amine Protection : It prevents unwanted side reactions (e.g., nucleophilic attacks or oxidation) at the pyrrolidine nitrogen during subsequent steps .

Steric Guidance : The bulky tert-butyl moiety influences the stereochemical outcome of reactions, such as directing regioselectivity during phenoxy group introduction .

Removal under mild acidic conditions (e.g., TFA/DCM) ensures minimal disruption to the pyrrolidine backbone .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

- Chiral HPLC : To verify enantiomeric purity (>99% ee) using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm stereochemistry (e.g., coupling constants for trans/cis configurations) and substituent positions .

- 2D NMR (COSY, NOESY) : Resolve complex stereochemical assignments .

- X-ray Crystallography : Definitive confirmation of absolute configuration (e.g., CCDC deposition codes from ) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to minimize inhalation risks (H335) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does stereochemistry at the 2R and 4S positions influence reactivity in downstream applications?

Methodological Answer: The (2R,4S) configuration impacts:

- Enzyme Binding : The spatial arrangement of the phenoxy and Boc groups affects interactions with biological targets (e.g., protease inhibition) .

- Synthetic Utility : Stereochemistry dictates regioselectivity in cross-coupling reactions. For example, the 4S-phenoxy group enhances electrophilic aromatic substitution rates compared to 4R analogs .

Q. Table 2: Stereochemical Effects on Reaction Outcomes

| Reaction Type | (2R,4S) Isomer Outcome | (2S,4R) Isomer Outcome | Reference |

|---|---|---|---|

| Suzuki Coupling | 85% yield, >20:1 diastereomeric ratio | 60% yield, 5:1 diastereomeric ratio | |

| Peptide Coupling | 95% coupling efficiency | 75% coupling efficiency |

Q. How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use (S)-proline derivatives to control stereochemistry during ring formation .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation .

- Crystallization : Diastereomeric salt resolution with chiral acids (e.g., L-tartaric acid) improves ee to >99% .

Q. How should researchers resolve contradictions in reported reaction yields or stereoselectivity?

Methodological Answer:

- Variable Reaction Conditions : Differences in solvent polarity (e.g., DMF vs. THF) or temperature can alter outcomes. For example, DIAD/PPh₃ in DCM at 0°C improves phenoxy substitution yields compared to RT .

- Catalyst Screening : Test alternative catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to address discrepancies in cross-coupling efficiency .

- Mechanistic Studies : Use DFT calculations to model transition states and identify rate-limiting steps .

Q. Table 3: Contradictory Data Analysis

| Parameter | Study A (Yield) | Study B (Yield) | Resolving Approach |

|---|---|---|---|

| Boc Deprotection | 90% (HCl/EtOAc) | 70% (TFA/DCM) | Optimize acid strength and time |

| Phenoxy Introduction | 75% (Mitsunobu) | 50% (SNAr) | Switch to Mitsunobu conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.